molecular formula C19H15F3N2O3S B4557653 isopropyl 2-({2-cyano-3-[4-(trifluoromethyl)phenyl]acryloyl}amino)-3-thiophenecarboxylate

isopropyl 2-({2-cyano-3-[4-(trifluoromethyl)phenyl]acryloyl}amino)-3-thiophenecarboxylate

Cat. No.: B4557653
M. Wt: 408.4 g/mol
InChI Key: YIQGATLSDKWOBJ-UKTHLTGXSA-N
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Description

Isopropyl 2-({2-cyano-3-[4-(trifluoromethyl)phenyl]acryloyl}amino)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C19H15F3N2O3S and its molecular weight is 408.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.07554800 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Science and Drug Delivery Systems

Isopropyl acrylamides and acrylates have been extensively explored for their applications in polymer science, particularly in the creation of thermoresponsive polymers. For instance, the polymerization of N-isopropylacrylamide (NIPAM) via reversible addition-fragmentation chain transfer (RAFT) polymerization techniques illustrates the controlled synthesis of polymers with potential applications in drug delivery systems. These polymers can respond to temperature changes, making them suitable for targeted drug release (Convertine et al., 2004).

Organic Synthesis and Catalysis

The compound and its derivatives have also found use in organic synthesis and catalysis. For example, 2-acylthio-1-alkylpyridinium salts, derived from related compounds, act as effective acylating agents in aqueous phases, demonstrating the versatility of these molecules in synthetic chemistry and potentially in catalysis applications (Sakakibara et al., 1988).

Solar Cell Applications

In the field of renewable energy, derivatives of the compound have been engineered at the molecular level for use as organic sensitizers in solar cells. These sensitizers, when anchored onto TiO2 films, exhibit high conversion efficiencies, highlighting their importance in the development of efficient photovoltaic devices (Kim et al., 2006).

UV-Curing Applications

The use of aminoalcohols derived from isopropylthioxanthone as synergists in UV-curing applications underscores another significant area where these compounds contribute. By reducing the effect of oxygen inhibition, they enhance the curing process of acrylates, indicating their potential in coatings and adhesive technologies (Arsu, 2002).

Material Science and Engineering

Furthermore, the synthesis and copolymerization of novel ring-disubstituted isopropyl cyanoarylacrylates with styrene highlight the role of these compounds in material science. By manipulating the properties of the copolymers, researchers can develop materials with specific thermal and mechanical characteristics for various engineering applications (Whelpley et al., 2019).

Properties

IUPAC Name

propan-2-yl 2-[[(E)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3S/c1-11(2)27-18(26)15-7-8-28-17(15)24-16(25)13(10-23)9-12-3-5-14(6-4-12)19(20,21)22/h3-9,11H,1-2H3,(H,24,25)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQGATLSDKWOBJ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1)NC(=O)C(=CC2=CC=C(C=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)C1=C(SC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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isopropyl 2-({2-cyano-3-[4-(trifluoromethyl)phenyl]acryloyl}amino)-3-thiophenecarboxylate
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isopropyl 2-({2-cyano-3-[4-(trifluoromethyl)phenyl]acryloyl}amino)-3-thiophenecarboxylate
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isopropyl 2-({2-cyano-3-[4-(trifluoromethyl)phenyl]acryloyl}amino)-3-thiophenecarboxylate
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isopropyl 2-({2-cyano-3-[4-(trifluoromethyl)phenyl]acryloyl}amino)-3-thiophenecarboxylate
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isopropyl 2-({2-cyano-3-[4-(trifluoromethyl)phenyl]acryloyl}amino)-3-thiophenecarboxylate
Reactant of Route 6
isopropyl 2-({2-cyano-3-[4-(trifluoromethyl)phenyl]acryloyl}amino)-3-thiophenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.